Flambamycin, 59-deoxo-23-deoxy-59-hydroxy-, (59S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flambamycin, 59-deoxo-23-deoxy-59-hydroxy-, (59S)- is an antibiotic compound found in the bacterium Streptomyces hygroscopicus DS 23230. It exhibits activity against both Gram-positive and Gram-negative cocci, as well as some Gram-positive rods . This compound is primarily used in antibiotic screening research due to its broad-spectrum antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Flambamycin, 59-deoxo-23-deoxy-59-hydroxy-, (59S)- involves complex organic reactions. The compound is typically derived from microbial fermentation processes involving Streptomyces hygroscopicus . The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.
Industrial Production Methods
Industrial production of Flambamycin, 59-deoxo-23-deoxy-59-hydroxy-, (59S)- is achieved through large-scale fermentation of Streptomyces hygroscopicus . The fermentation process is optimized to maximize yield and purity of the compound. Post-fermentation, the compound is extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Flambamycin, 59-deoxo-23-deoxy-59-hydroxy-, (59S)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Flambamycin can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Flambamycin, 59-deoxo-23-deoxy-59-hydroxy-, (59S)- has a wide range of scientific research applications:
Chemistry: Used in the study of antibiotic synthesis and modification.
Biology: Employed in research on microbial resistance and antibiotic mechanisms.
Medicine: Investigated for its potential use in treating bacterial infections.
Industry: Utilized in the development of new antibiotics and antimicrobial agents.
Mechanism of Action
The mechanism of action of Flambamycin, 59-deoxo-23-deoxy-59-hydroxy-, (59S)- involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the translation of essential proteins required for bacterial growth and survival. This leads to the eventual death of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Flambamycin, 59-deoxo-23-deoxy-59-hydroxy-, (59S)- include:
Avilamycin: Another antibiotic produced by Streptomyces species with similar antimicrobial properties.
Erythromycin: A macrolide antibiotic with a similar mechanism of action but different chemical structure.
Vancomycin: A glycopeptide antibiotic used to treat Gram-positive bacterial infections.
Uniqueness
Flambamycin, 59-deoxo-23-deoxy-59-hydroxy-, (59S)- is unique due to its specific activity against both Gram-positive and Gram-negative bacteria, as well as its structural complexity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C122H178Cl4O64 |
---|---|
Molecular Weight |
2810.5 g/mol |
IUPAC Name |
[(2R,3S,4R,6S)-6-[(2R,2'R,3'S,3aR,4R,4'R,6S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(2R,3aS,3'aR,6S,6'R,7R,7'S,7aR,7'aR)-7'-[(1R)-3-[(2R,3aS,3'aR,6S,6'R,7R,7'S,7aR,7'aR)-6-[(2S,3S,4S,5S,6R)-5-[(2S,3R,4R,5S,6R)-4-[(2R,3aR,4R,4'R,5'S,6S,6'R,7aR)-5'-[(2S,4R,5S,6R)-5-(3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoyl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4'-hydroxy-4,6',7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-6-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-4-hydroxy-3-methoxy-6-(methoxymethyl)oxan-2-yl]oxy-7'-hydroxy-7'-[(1R)-1-hydroxyethyl]-7-(2-methylpropanoyloxy)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6'-yl]-1-hydroxypropyl]-7'-hydroxy-6'-methyl-7-(2-methylpropanoyloxy)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4'-hydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-hydroxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate |
InChI |
InChI=1S/C122H178Cl4O64/c1-41(2)105(139)173-97-89-61(37-153-111(97)177-113-95(151-25)77(135)87(59(165-113)35-145-19)175-109-79(137)93(85(147-21)47(9)163-109)169-67-33-115(17)99(51(13)161-67)187-117(189-115)31-57(130)83(49(11)179-117)167-65-29-55(128)81(45(7)159-65)171-107(141)69-43(5)71(123)75(133)73(125)91(69)149-23)182-121(185-89)104-102(156-40-158-104)120(144,54(16)181-121)63(132)27-28-64-119(143,53(15)127)101-103(157-39-155-101)122(184-64)183-62-38-154-112(98(90(62)186-122)174-106(140)42(3)4)178-114-96(152-26)78(136)88(60(166-114)36-146-20)176-110-80(138)94(86(148-22)48(10)164-110)170-68-34-116(18)100(52(14)162-68)188-118(190-116)32-58(131)84(50(12)180-118)168-66-30-56(129)82(46(8)160-66)172-108(142)70-44(6)72(124)76(134)74(126)92(70)150-24/h41-42,45-68,77-90,93-104,109-114,127-138,143-144H,27-40H2,1-26H3/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61+,62+,63-,64-,65+,66+,67+,68+,77+,78+,79-,80-,81-,82-,83-,84-,85+,86+,87-,88-,89-,90-,93-,94-,95+,96+,97-,98-,99-,100-,101-,102-,103-,104-,109+,110+,111+,112+,113+,114+,115-,116-,117-,118-,119+,120-,121-,122+/m1/s1 |
InChI Key |
YPNFDYBKUHCCGD-HJDQWEDASA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@]3(C[C@H]2O)O[C@@H]4[C@H](O[C@H](C[C@]4(O3)C)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)OC)O[C@H]7[C@@H]([C@H]8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@]([C@H](O9)C)([C@@H](CC[C@@H]2[C@]([C@H]3[C@H]([C@@]4(O2)O[C@H]2CO[C@H]([C@@H]([C@@H]2O4)OC(=O)C(C)C)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)COC)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)C)OC)O[C@H]2C[C@@]4([C@@H]([C@H](O2)C)O[C@@]2(O4)C[C@H]([C@@H]([C@H](O2)C)O[C@H]2C[C@H]([C@@H]([C@H](O2)C)OC(=O)C2=C(C(=C(C(=C2OC)Cl)O)Cl)C)O)O)C)O)O)OC)OCO3)([C@@H](C)O)O)O)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(CCC2C(C3C(C4(O2)OC2COC(C(C2O4)OC(=O)C(C)C)OC2C(C(C(C(O2)COC)OC2C(C(C(C(O2)C)OC)OC2CC4(C(C(O2)C)OC2(O4)CC(C(C(O2)C)OC2CC(C(C(O2)C)OC(=O)C2=C(C(=C(C(=C2OC)Cl)O)Cl)C)O)O)C)O)O)OC)OCO3)(C(C)O)O)O)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.